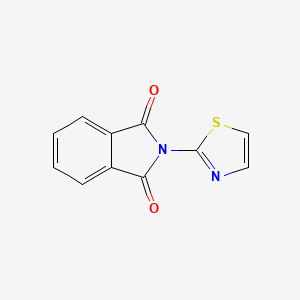

N-(2-Thiazolyl)phthalimide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-thiazol-2-yl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O2S/c14-9-7-3-1-2-4-8(7)10(15)13(9)11-12-5-6-16-11/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVGPAOBJCWIHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20289138 | |

| Record name | N-(2-Thiazolyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6945-01-3 | |

| Record name | MLS002693221 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Thiazolyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational Modeling for Adme/tox Prediction:modern Rational Design Incorporates in Silico Predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity Adme/tox . in the Development of Fluorenyl Phthalimide Hybrids, Predictive Models Were Used to Identify Key Features Influencing Inhibitory Potency and to Support the Drug Like Nature of Lead Compounds by Predicting a Lack of Major Liabilities.nih.govthis Integrated Approach, Combining Synthesis, Biological Evaluation, and Computational Analysis, is Key to Developing Potent and Selective Therapeutic Agents Based on the N 2 Thiazolyl Phthalimide Scaffold.nih.govmdpi.com

Mechanistic Elucidation of Biological Activities of N 2 Thiazolyl Phthalimide Derivatives: Preclinical in Vitro Focus

Anticancer and Antiproliferative Mechanisms of Action

The therapeutic potential of compounds incorporating both thiazole (B1198619) and phthalimide (B116566) moieties has been a subject of extensive preclinical investigation. These derivatives have demonstrated significant anticancer and antiproliferative effects across a range of cancer cell lines, operating through multifaceted mechanisms that include the direct inhibition of cell growth, induction of programmed cell death, and interference with critical cellular processes.

N-(2-Thiazolyl)phthalimide derivatives have shown potent cytotoxic and antiproliferative activities against a diverse panel of human and murine cancer cell lines in vitro. The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cell proliferation.

Studies have consistently demonstrated the effectiveness of these derivatives against breast cancer (MCF-7), liver cancer (HepG2), and lung adenocarcinoma (A-549) cell lines. mdpi.comalliedacademies.orgrsc.org For instance, one investigation into a series of eleven thiazole-bearing phthalimide derivatives identified a compound, designated 5b, as a highly potent agent against MCF-7 cells, with an IC50 value of 0.2 µM. nih.govmums.ac.irnih.gov In the same study, other derivatives showed strong cytotoxicity against MDA-MB-468 (breast cancer) and PC-12 (pheochromocytoma) cells, with IC50 values of 0.6 µM and 0.43 µM, respectively. nih.govnih.gov Further research highlighted another derivative, compound 9b, which displayed the highest antitumor activity against MCF-7 cells with an IC50 of 3.21 μM and was also the most effective against A549 cells, with an IC50 value of 2.86 μM. researchgate.net

The antiproliferative action of these compounds also extends to murine tumor models. In vitro evaluations have confirmed the cytotoxicity of certain phthalimide derivatives against Sarcoma 180 and B-16/F-10 melanoma cells. researchgate.net This broad spectrum of activity underscores the potential of the this compound scaffold in developing novel anticancer agents.

Table 1: In Vitro Antiproliferative Activity of Select this compound Derivatives

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| 5b | MCF-7 | Breast Adenocarcinoma | 0.2 ± 0.01 | nih.govnih.gov |

| 5g | PC-12 | Pheochromocytoma | 0.43 ± 0.06 | nih.govnih.gov |

| 5k | MDA-MB-468 | Breast Adenocarcinoma | 0.6 ± 0.04 | nih.govnih.gov |

| 9b | A-549 | Lung Carcinoma | 2.86 | researchgate.net |

| 9b | MCF-7 | Breast Adenocarcinoma | 3.21 | researchgate.net |

| 6b | Hela | Cervical Cancer | 2.94 | researchgate.net |

| 4c | MCF-7 | Breast Adenocarcinoma | 2.57 ± 0.16 | mdpi.com |

| 4c | HepG-2 | Hepatocellular Carcinoma | 7.26 ± 0.44 | mdpi.com |

| H16 | HepG-2 | Hepatocellular Carcinoma | Proliferation reduced by 32% | redalyc.org |

A primary mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. researchgate.net Apoptosis is a controlled cellular process essential for eliminating damaged or cancerous cells. Research indicates that these compounds primarily trigger the intrinsic, or mitochondrial, pathway of apoptosis. nih.govnih.gov

Evidence for apoptosis induction includes DNA fragmentation, a hallmark of this process, which has been confirmed through techniques like the TUNEL assay. nih.govmums.ac.ir The intrinsic pathway is heavily regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members (e.g., BAX) and anti-apoptotic members (e.g., BCL-2). nih.govijper.org Studies on thiazole-phthalimide derivatives have shown that they can modulate the expression of these proteins, leading to an increased BAX/BCL-2 ratio. nih.govnih.govnih.gov This shift in balance disrupts mitochondrial integrity, promoting the release of pro-apoptotic factors. nih.govijper.org

The execution phase of apoptosis is carried out by a family of cysteine proteases known as caspases. The activation of caspase-3 is a critical step in the apoptotic cascade. researchgate.net Multiple studies have confirmed that treatment with this compound derivatives leads to a significant increase in caspase-3 activity in cancer cells, further substantiating that their cytotoxic effects are mediated through the induction of apoptosis. nih.govmums.ac.irnih.gov

The uncontrolled proliferation of cancer cells is a direct result of a dysregulated cell cycle. The ability to interfere with cell cycle progression is a key characteristic of many effective anticancer agents. researchgate.net Thiazole-containing compounds have demonstrated the capacity to induce cell cycle arrest, thereby halting the proliferation of cancer cells. mdpi.com

The anticancer activity of this compound derivatives is rooted in their ability to interact with and inhibit specific molecular targets that are crucial for tumor growth, survival, and proliferation.

Kinase Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key trans-membrane tyrosine kinase that promotes angiogenesis, a process vital for tumor growth. mdpi.com Certain thiazole derivatives have been identified as effective inhibitors of the VEGFR-2 enzyme. mdpi.com One study reported a derivative (compound 4c) with an IC50 value of 0.15 µM against VEGFR-2. mdpi.com Additionally, molecular docking studies have predicted that these compounds can bind to and potentially inhibit other critical kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are central to cell proliferation and survival pathways. mdpi.com

Protease Inhibition: The thiazole nucleus has also been explored as a scaffold for developing protease inhibitors. Notably, N-(substituted-thiazol-2-yl)cinnamamide analogs have demonstrated inhibitory activity against the main protease (MPro or 3CL Protease) of the SARS-CoV-2 virus. nih.gov One compound exhibited an IC50 value of 14.7 µM against this viral enzyme. nih.gov This finding highlights the versatility of the thiazole scaffold in targeting critical enzymes beyond the context of cancer. chemrxiv.org

Other Potential Targets: In silico analyses have suggested other potential targets for phthalimide derivatives, including DNA methyltransferase 1 (DNMT1), an enzyme involved in epigenetic regulation. redalyc.orgunirioja.es While the direct correlation between DNMT1 inhibition and the observed antiproliferative effects requires further elucidation, it points to additional mechanisms that may contribute to the compounds' anticancer profile. redalyc.org

A crucial aspect of cancer chemotherapy is selectivity—the ability of a drug to kill cancer cells while sparing normal, healthy cells. To assess this, this compound derivatives have been evaluated for their cytotoxicity against non-malignant cell lines.

Several studies have included normal cell lines in their screening panels to determine a compound's selectivity index (SI). For instance, various phthalimide derivatives were tested against the normal murine fibroblast cell line 3T3. redalyc.orgunirioja.es Encouragingly, some of the most potent antiproliferative compounds against cancer cells, such as derivative H16, showed a null or very low effect on the proliferation of 3T3 cells. redalyc.orgunirioja.es Similarly, other research has used the L929 normal cell line and peripheral blood mononuclear cells (PBMCs) as non-malignant controls. researchgate.netresearchgate.net This differential cytotoxicity suggests that certain derivatives possess a favorable therapeutic window, a promising characteristic for potential drug candidates.

Antimicrobial Actions: Antibacterial and Antifungal Mechanisms

Beyond their anticancer properties, derivatives of phthalimide and thiazole have demonstrated a broad spectrum of antimicrobial activity. These compounds have been shown to inhibit the growth of various pathogenic bacteria and fungi.

The antibacterial activity has been observed against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli. researchgate.netresearchgate.net Similarly, significant antifungal activity has been reported against clinically relevant fungi like Candida albicans, Aspergillus niger, and Aspergillus flavus. alliedacademies.orgfrontiersin.orgjetir.org

The mechanisms underlying these antimicrobial effects are under investigation. For antifungal action, molecular docking studies have suggested that these compounds may act by inhibiting 14α-lanosterol demethylase, an enzyme crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov Furthermore, some phthalimide derivatives have been shown to possess anti-biofilm and anti-hyphal properties, particularly against Candida species, indicating an ability to disrupt virulence factors that contribute to the persistence of infections. frontiersin.org

Table 2: Spectrum of Antimicrobial Activity of Select Thiazole/Phthalimide Derivatives

| Compound Class | Organism | Type | Activity Noted | Reference |

|---|---|---|---|---|

| N-substituted Phthalimides | Staphylococcus aureus | Gram-positive Bacteria | Significant Inhibition | |

| N-substituted Phthalimides | Escherichia coli | Gram-negative Bacteria | Significant Inhibition | |

| Naphthylthiazolylamine | Pseudomonas aeruginosa | Gram-negative Bacteria | MIC: 62.5 µg/ml (Compound 5b) | alliedacademies.org |

| Naphthylthiazolylamine | Candida albicans | Fungus | Potent Activity | alliedacademies.org |

| N-substituted Phthalimides | Candida albicans | Fungus | Significant Inhibition | jetir.org |

| N-substituted Phthalimides | Aspergillus niger | Fungus | Antifungal Activity | frontiersin.org |

| Thiophthalimide Derivatives | Escherichia coli | Gram-negative Bacteria | Potent Activity | frontiersin.org |

| Thiophthalimide Derivatives | Staphylococcus aureus | Gram-positive Bacteria | Potent Activity | frontiersin.org |

Spectrum of Activity Against Gram-Positive, Gram-Negative Bacteria, and Fungal Strains

This compound derivatives and related phthalimide compounds have demonstrated a broad spectrum of antimicrobial activity. In vitro studies have quantified their efficacy against a variety of pathogenic microbes through the determination of Minimum Inhibitory Concentration (MIC) values.

One study investigated a series of phthalimide and N-phthaloylglycine esters, where a specific phthalimide aryl ester exhibited notable activity. nih.govmdpi.comnih.gov This compound showed an MIC of 128 µg/mL against the Gram-positive bacterium Staphylococcus aureus, the Gram-negative bacterium Pseudomonas aeruginosa, and the fungal yeasts Candida tropicalis and Candida albicans. nih.govmdpi.comnih.govresearchgate.netconsensus.app

Similarly, research on N-(thiazol-2-yl)benzenesulfonamide derivatives, which share the key thiazole moiety, has shown potent antibacterial action. An isopropyl-substituted derivative, for instance, displayed a low MIC of 3.9 μg/mL against S. aureus and Achromobacter xylosoxidans. nih.govnih.gov Other synthesized N-substituted phthalimides have also shown significant activity against S. aureus and Escherichia coli. derpharmachemica.com The lipophilic and neutral nature of phthalimides facilitates their passage across biological membranes, contributing to their pharmacological activities. japsonline.com

Table 1: In Vitro Antimicrobial Activity of Phthalimide Derivatives

| Compound Class | Test Organism | Strain | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Phthalimide Aryl Ester | Gram-Positive Bacteria | Staphylococcus aureus | 128 | nih.govmdpi.comnih.gov |

| Phthalimide Aryl Ester | Gram-Negative Bacteria | Pseudomonas aeruginosa | 128 | nih.govmdpi.comnih.gov |

| Phthalimide Aryl Ester | Fungi | Candida albicans | 128 | nih.govmdpi.comnih.gov |

| Phthalimide Aryl Ester | Fungi | Candida tropicalis | 128 | nih.govmdpi.comnih.gov |

| N-(thiazol-2-yl)benzenesulfonamide | Gram-Positive Bacteria | Staphylococcus aureus | 3.9 | nih.govnih.gov |

| N-(thiazol-2-yl)benzenesulfonamide | Gram-Negative Bacteria | Achromobacter xylosoxidans | 3.9 | nih.govnih.gov |

Mechanistic Investigations of Antifungal Action (e.g., Ergosterol Biosynthesis Interference)

The primary mechanism of antifungal action for many azole-containing compounds, including thiazole derivatives, involves the disruption of the fungal cell membrane. This is achieved by interfering with the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells.

Specifically, these compounds often target and inhibit the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). mdpi.com This enzyme is crucial in the conversion of lanosterol to ergosterol. Its inhibition leads to the depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors, which alters the membrane's integrity and fluidity, ultimately hindering fungal growth. mdpi.com

Evidence for this mechanism in phthalimide derivatives comes from studies where the antifungal activity was tested in the presence of exogenous ergosterol. For one phthalimide aryl ester, the MIC value against C. albicans increased from 128 µg/mL to 1024 µg/mL when ergosterol was added to the medium. nih.govmdpi.comnih.gov This eight-fold increase strongly suggests that the compound's primary antifungal target is within the ergosterol biosynthesis pathway. Molecular docking studies further support this, indicating a unique π–sulfur interaction with CYP51. nih.govnih.govconsensus.app Another potential mechanism, identified in the related compound thiabendazole (B1682256) [2-(4'-thiazolyl) benzimidazole], is the inhibition of the mitochondrial terminal electron transport system. nih.gov

Elucidation of Antibacterial Action Pathways (e.g., Ribosomal Subunit Binding)

The antibacterial action of this compound derivatives appears to be multifaceted. One significant pathway involves the inhibition of protein synthesis. Molecular docking studies have revealed that certain phthalimide aryl esters exhibit a high binding affinity and stability with the 50S ribosomal subunit of bacteria. nih.govnih.govconsensus.app This interaction is superior to that of chloramphenicol (B1208), a known antibiotic that also targets the 50S subunit. researchgate.net By binding to this subunit, the compound can disrupt peptide bond formation and inhibit bacterial protein synthesis, leading to a bacteriostatic or bactericidal effect.

Another proposed mechanism involves the disruption of bacterial cell replication pathways through DNA binding. frontiersin.org Furthermore, studies on related N-(thiazol-2-yl)benzenesulfonamides, when used in conjunction with a cell-penetrating peptide, have shown that the complex can create pores in the bacterial cell membrane, leading to faster killing kinetics. nih.govnih.gov

Synergy Studies with Conventional Antimicrobial Agents

To combat antimicrobial resistance and enhance therapeutic efficacy, this compound derivatives have been evaluated in combination with conventional antibiotics. Synergy studies assess whether the combined effect of two drugs is greater than the sum of their individual effects.

In one such study, a phthalimide aryl ester was tested in combination with chloramphenicol against P. aeruginosa. The results demonstrated a synergistic interaction, with a Fractional Inhibitory Concentration Index (FICI) value of 0.5. nih.govnih.govconsensus.app A FICI value of ≤ 0.5 is a definitive indicator of synergy, suggesting that this phthalimide derivative can enhance the activity of chloramphenicol, potentially allowing for lower effective doses and reducing the risk of resistance development.

Modulation of Inflammatory and Immunological Pathways in In Vitro Models

Beyond their antimicrobial properties, phthalimide derivatives are recognized for their significant anti-inflammatory and immunomodulatory activities, largely stemming from their structural similarity to thalidomide (B1683933). nih.gov

Cytokine Modulation and Anti-inflammatory Effects

Phthalimide derivatives exert anti-inflammatory effects primarily by modulating the production of key pro-inflammatory cytokines. daneshyari.com In vitro models have shown that these compounds can significantly inhibit the release of tumor necrosis factor-alpha (TNF-α), a central mediator of inflammation. daneshyari.com

The immunomodulatory drugs (IMiDs®) lenalidomide (B1683929) and pomalidomide, which are structural analogues of thalidomide, are known to inhibit a range of cytokines, including TNF-α, interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-12 (B1171171) (IL-12). ablesci.com The anti-inflammatory action of thiazole-containing compounds is also linked to the suppression of prostaglandin (B15479496) synthesis through the inhibition of cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes. frontiersin.org

Table 2: Cytokine Inhibition Profile of Thalidomide Analogues

| Cytokine | Action | Reference |

|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition | daneshyari.comablesci.com |

| Interleukin-1β (IL-1β) | Inhibition | ablesci.com |

| Interleukin-6 (IL-6) | Inhibition | ablesci.com |

| Interleukin-12 (IL-12) | Inhibition | ablesci.com |

| Granulocyte-macrophage colony-stimulating factor (GM-CSF) | Inhibition | ablesci.com |

Immunomodulatory Properties as Analogues of Known Immunomodulators (e.g., Thalidomide)

The phthalimide ring is an essential pharmacophoric fragment responsible for the immunomodulatory effects observed in thalidomide and its more potent and less toxic analogues, known as IMiDs (lenalidomide and pomalidomide). daneshyari.comnih.gov These compounds were specifically designed to enhance the immunomodulating and anticancer properties of the parent molecule. nih.gov

The mechanism of action involves more than just cytokine inhibition. Thalidomide and its analogues also co-stimulate primary human T-lymphocytes and Natural Killer (NK) cells, inducing their proliferation, cytokine production, and cytotoxic capabilities. ablesci.com This dual activity—suppressing pro-inflammatory responses while enhancing cytotoxic T-cell and NK cell activity—underpins their use in treating certain cancers, such as multiple myeloma, and inflammatory conditions. nih.gov The development of this compound derivatives is part of a broader strategy of molecular hybridization, using the phthalimide scaffold to create novel drug candidates with potent immunomodulatory potential. daneshyari.com

Other Biologically Relevant Activities and Mechanistic Insights (Preclinical In Vitro)

Beyond the well-documented applications of this compound derivatives, preclinical in vitro research has elucidated a range of other biological activities. These studies, focusing on specific molecular targets, provide critical insights into the broader therapeutic potential of this chemical scaffold. Investigations into enzyme inhibition, receptor interaction, and anticonvulsant mechanisms of action reveal a versatile pharmacophore with the potential to modulate diverse physiological pathways.

Enzyme Inhibition Studies (e.g., Elastase, α-Glucosidase)

The structural characteristics of this compound derivatives have made them attractive candidates for the development of enzyme inhibitors. In vitro assays targeting enzymes such as human neutrophil elastase (HNE) and α-glucosidase have demonstrated significant inhibitory potential.

Human Neutrophil Elastase (HNE) Inhibition:

Phthalimide-based thiazoles have been synthesized and evaluated as inhibitors of human neutrophil elastase (HNE), a serine protease implicated in inflammatory diseases. nih.govsemanticscholar.org A series of nine phthalimide-based thiazole derivatives were investigated, with several compounds demonstrating notable HNE inhibitory activity. The most active compounds featured 4-trifluoromethyl, 4-naphthyl, and 2,4,6-trichloro substituents on a phenyl ring attached to the thiazole moiety, exhibiting IC₅₀ values in the range of 12.98–16.62 µM. nih.govsemanticscholar.org Further kinetic analysis of the most potent compound, bearing a 4-trifluoromethylphenyl group, indicated a mixed mechanism of inhibition. nih.gov Computational docking studies supported these findings, illustrating a consistent ligand-receptor interaction pattern across the series. nih.govsemanticscholar.org

| Compound Derivative (Substitution on Phenyl Ring) | IC₅₀ (µM) | Reference |

|---|---|---|

| 4-trifluoromethyl (4c) | 12.98 | nih.govsemanticscholar.org |

| 4-naphthyl (4e) | 15.58 | semanticscholar.org |

| 2,4,6-trichloro (4h) | 16.62 | nih.govsemanticscholar.org |

α-Glucosidase Inhibition:

Derivatives of the phthalimide scaffold have also been explored as inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion and a key target in the management of type 2 diabetes. nih.gov A novel series of phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides were designed and synthesized, with the majority of compounds showing potent inhibitory effects against yeast α-glucosidase. nih.govrimpacts.comresearchgate.net Several compounds in this series displayed significantly greater potency than the standard drug, acarbose (B1664774) (IC₅₀ = 750.1 µM). nih.govresearchgate.net The two most active compounds, 11j and 11i, recorded IC₅₀ values of 45.26 µM and 46.25 µM, respectively. nih.govrimpacts.com Kinetic studies on compound 11j revealed it to be a competitive inhibitor of the enzyme. nih.govresearchgate.net

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| Compound 11j | 45.26 ± 0.03 | nih.govrimpacts.comresearchgate.net |

| Compound 11i | 46.25 ± 0.89 | nih.govrimpacts.comresearchgate.net |

| Acarbose (Reference) | 750.1 ± 0.23 | nih.govresearchgate.net |

Receptor Agonism/Antagonism Studies (e.g., Dopamine (B1211576) D₃ Receptor Selectivity)

The phthalimide moiety has been incorporated into ligands targeting various receptors, with a particular focus on achieving selectivity for subtypes of the dopamine receptor. The dopamine D₃ receptor (D₃R) is a significant target for neurological and neuropsychiatric disorders, but achieving selectivity over the highly homologous D₂ receptor (D₂R) is a major challenge. frontiersin.org

In vitro binding studies have characterized novel ligands synthesized using phthalimide-containing precursors, demonstrating high affinity and selectivity for the D₃R. frontiersin.org One such compound, HY-3-24, was evaluated in binding assays using transfected HEK293 cells expressing human dopamine receptor subtypes. frontiersin.org The results showed a high affinity for D₃R with a Kᵢ value of 0.67 nM, compared to a Kᵢ of 86.7 nM for D₂R, indicating a ~129-fold selectivity for the D₃ receptor. The compound was largely inactive at the D₄R subtype (Kᵢ > 1,000 nM). frontiersin.org This selectivity was confirmed in rat striatal homogenates. frontiersin.org Similarly, another study on benzamide (B126) derivatives synthesized from N-(ω-bromoalkyl)phthalimide precursors also identified compounds with a preference for D₃R, with compound 7i showing the highest affinity and selectivity (pKᵢ of 8.42 for D₃R vs. 7.14 for D₂R). semanticscholar.org

| Compound | D₃R Kᵢ (nM) | D₂R Kᵢ (nM) | D₄R Kᵢ (nM) | Selectivity (D₂R Kᵢ / D₃R Kᵢ) | Reference |

|---|---|---|---|---|---|

| HY-3-24 | 0.67 ± 0.11 | 86.7 ± 11.9 | > 1,000 | ~129-fold | frontiersin.org |

| Compound 7i | 3.52 | 72.3 | N/A | ~20.5-fold | semanticscholar.org |

Anticonvulsant Mechanisms of Action

Phthalimide-based derivatives have been identified as potent anticonvulsant agents, with a proposed mechanism of action similar to that of the established antiepileptic drug phenytoin. nih.gov This activity is attributed to the inhibition of neuronal voltage-gated sodium channels (VGSCs). nih.govnih.gov These channels are critical for the generation and propagation of action potentials in neurons, and their blockade is a key strategy in the treatment of epilepsy. nih.gov

The mechanistic basis for this activity has been explored through in silico molecular docking studies. These computational models have been used to investigate the interaction between phthalimide derivatives and the open pore of the voltage-gated sodium channel, specifically the NaV1.2 subtype. nih.govnih.gov The results of these docking studies indicate that phthalimide derivatives interact primarily with residues in the II-S6 segment of the NaV1.2 channel. nih.gov This interaction is distinct from that of phenytoin, which is known to interact with the domain IV-S6 of the same channel. nih.gov The binding of the phthalimide ligands is stabilized by the formation of hydrogen bonds, with the carbonyl oxygen atoms of the phthalimide structure playing a crucial role, as well as through additional hydrophobic interactions within the channel's inner pore. nih.govresearchgate.net These computational studies provide a strong rationale for the observed anticonvulsant effects, suggesting that these compounds effectively inhibit sodium channels, thereby suppressing neuronal hyperexcitability. nih.gov

Structure Activity Relationship Sar Studies of N 2 Thiazolyl Phthalimide Derivatives

Impact of Substituent Variation on the Phthalimide (B116566) Ring on Biological Activity

The phthalimide moiety, a bicyclic non-aromatic heterocyclic system, serves as a critical anchor in many biologically active compounds. japsonline.comjapsonline.com Its lipophilic nature allows it to cross biological membranes, a key feature for drug candidates. japsonline.comjapsonline.commdpi.com The biological activity of phthalimide derivatives can be significantly modulated by introducing various substituents onto the aromatic ring.

Research has shown that the nature and position of these substituents are critical. For instance, the introduction of electron-withdrawing groups, such as a chloro group, has been found to be crucial for enhancing anticancer activity. japsonline.com In a study on isoindoline-1,3-dione derivatives, compounds with a chloro-substitution at the 4-position or di-chloro-substitution at the 2,4-positions of a phenyl ring attached to the core structure showed significant tumor weight and cell inhibition. japsonline.com Similarly, the introduction of a nitro group has been shown to offer more protection compared to methyl, chloro, and hydroxy substitutions on a distal aryl ring in certain contexts. japsonline.com

Table 1: Impact of Phthalimide Ring Substituents on Biological Activity

| Substituent Group | Position | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Chloro (Cl) | 4-position of an attached phenyl ring | Significant tumor cell inhibition | japsonline.com |

| Di-Chloro (Cl) | 2,4-positions of an attached phenyl ring | Significant tumor weight inhibition | japsonline.com |

| Nitro (NO₂) | Ortho-position of a distal aryl ring | Enhanced protective effects compared to Me, Cl, OH | japsonline.com |

| Hydroxyl (OH) | C-4 and C-6 | Associated with anti-inflammatory activity | nih.gov |

Role of the Thiazole (B1198619) Moiety and its Substituents in Modulating Bioactivity

The thiazole ring is a cornerstone heterocyclic moiety in medicinal chemistry, present in numerous FDA-approved drugs and contributing to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. fabad.org.trmdpi.comglobalresearchonline.net In the context of N-(2-Thiazolyl)phthalimide derivatives, the thiazole ring and its substitution patterns are pivotal in defining the compound's interaction with biological targets.

SAR studies have indicated that the thiazole ring itself is often an essential requirement for activity. nih.gov The type and position of substituents on the thiazole ring or on an attached phenyl ring at the 4-position can dramatically alter potency. For example, in a series of N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides, the presence of a methyl group on the thiazole ring alongside specific substitutions on the phenyl ring was crucial for antitumor activity. nih.gov The replacement of a simple N,N-dimethyl group with a phenyl ring on the thiazole moiety was found to be essential for activity in certain cytotoxic compounds. nih.gov

Furthermore, the hybridization of the thiazole moiety with other heterocyclic systems, such as pyrazoline, has been explored to create potent antimicrobial agents. nih.gov In these hybrid compounds, substitutions on the phenyl ring attached to the pyrazoline, which is in turn linked to the thiazole, dictated the potency and spectrum of antimicrobial activity. nih.gov For instance, the presence of a 4-chlorophenyl or 4-methoxyphenyl (B3050149) group often resulted in significant activity against various bacterial and fungal strains.

Table 2: Influence of Thiazole Moiety Substitutions on Biological Activity

| Core Structure | Substituent | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| N-(4-phenylthiazol-2-yl) derivative | m,p-dimethyl substitution on phenyl ring | Important for cytotoxic activity | nih.gov |

| N-(thiazol-2-yl) derivative | Replacement of N,N-dimethyl with a phenyl ring on thiazole | Essential for cytotoxic activity | nih.gov |

| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole | 4-Chlorophenyl on pyrazoline | Potent antibacterial activity | nih.gov |

| Thiazolyl-phthalazine | Substitution with a second thiazole ring | Potent antimicrobial activity against specific strains | nih.gov |

Influence of Linker Length and Conformational Flexibility on Molecular Interactions

Studies on fragment-based drug discovery have shown that linker optimization is as important as the optimization of the binding fragments themselves. nih.gov The systematic exploration of linker composition can reveal significant effects on binding energetics. nih.gov For instance, switching from a flexible amine linkage to a more rigid oxime linkage at a critical position can realize a significant free energy benefit, leading to a substantial increase in binding affinity. nih.gov

In the context of phthalimide derivatives, a click chemistry approach was used to synthesize a series of compounds where a 1,2,3-triazole ring acts as a linker between the phthalimide scaffold and terminal lipophilic fragments. nih.gov The SAR analysis of these hybrids confirmed the crucial role of the linker in modulating anticancer activity. nih.gov Similarly, a library of phthalimide Schiff bases linked to 1,4-disubstituted-1,2,3-triazoles was designed to target SARS-CoV-2, demonstrating that the linker is integral to achieving potent antiviral activity. nih.gov Mathematical models also indicate that linker flexibility and length are key determinants in the binding avidity and specificity of multivalent targeting constructs. nih.gov

Identification of Key Pharmacophoric Features for Target-Specific Engagement

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying these key features is a fundamental step in understanding how this compound derivatives engage with their specific targets and is essential for designing more potent and selective molecules.

For phthalimide-based structures, the imide functional group, –CO-N(R)-CO–, is itself a key pharmacophoric feature, providing a hydrophobic character that facilitates crossing biological membranes. japsonline.commdpi.com Computational studies and pharmacophore modeling help to further refine this understanding. For instance, in the discovery of inhibitors for the Hepatitis C Virus (HCV) NS3/4A protease, a successful pharmacophore model was generated that consisted of one hydrogen bond acceptor, one hydrogen bond donor, and three hydrophobic sites. nih.gov Such models provide a 3D map of the essential interactions required for binding.

For this compound derivatives, the key pharmacophoric features would likely include:

Aromatic/Hydrophobic Regions: Provided by the phthalimide ring and any aryl substituents on the thiazole moiety.

Hydrogen Bond Acceptors: The carbonyl oxygens of the phthalimide ring and the nitrogen atom of the thiazole ring.

Hydrogen Bond Donors: Potential N-H groups if the phthalimide ring is modified or if substituents with this capability are introduced.

Specific Spatial Arrangement: The linker dictates the relative orientation and distance between the phthalimide and thiazole pharmacophores, which must match the topology of the target's binding site.

Molecular docking studies further illuminate these interactions. For example, in the design of phthalimide derivatives as COX-2 inhibitors, docking revealed that methoxy (B1213986) moieties on the molecule inserted deep into a pocket of the active site, forming crucial hydrogen bonds with specific amino acid residues like His90 and Arg513. bohrium.com

Rational Design Principles for Enhancing Potency and Selectivity

Rational drug design leverages SAR data and computational tools to create novel compounds with improved therapeutic profiles. For this compound derivatives, several design principles have been successfully applied.

Applications in Materials Science and Supramolecular Chemistry

N-(2-Thiazolyl)phthalimide as Ligands in Coordination Chemistry

The nitrogen and sulfur atoms within the thiazole (B1198619) ring of this compound, along with the oxygen atoms of the phthalimide (B116566) group, provide multiple potential coordination sites for metal ions. This makes the compound an effective ligand in the synthesis of novel coordination complexes.

The synthesis of metal complexes with ligands analogous to this compound, such as those derived from thiazole Schiff bases or other phthalimide derivatives, typically involves the reaction of the ligand with a metal salt (e.g., metal chloride or nitrate) in a suitable solvent like ethanol. ijper.orgsciencepublishinggroup.com The resulting complexes are often stable at room temperature and soluble in polar organic solvents such as DMSO and DMF. ijper.org

Characterization of these complexes is performed using a suite of analytical techniques to confirm their structure and properties. Elemental analysis provides the empirical formula, while molar conductance measurements in solvents like DMF can indicate whether the complexes are electrolytic or non-electrolytic in nature. ijper.org Spectroscopic methods, including FT-IR, ¹H NMR, and UV-Vis, are crucial for elucidating the coordination mode of the ligand to the metal center. ijper.orgsciencepublishinggroup.com Thermal analysis techniques like TGA/DTA are employed to study the thermal stability and decomposition patterns of the complexes. ijper.org

Table 1: Representative Characterization of Metal Complexes with Thiazole/Phthalimide-Type Ligands This table is illustrative, based on findings for related compounds.

| Metal Ion | Coordination Geometry | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Key Spectroscopic Features | Thermal Decomposition |

| Co(II) | Octahedral sciencepublishinggroup.com | 40-62 (Non-electrolytic) ijper.org | Shift in C=N, C=O, or C-S stretching bands in IR spectra ijper.org | Multi-step decomposition observed in TGA ijper.org |

| Ni(II) | Octahedral sciencepublishinggroup.com | 40-62 (Non-electrolytic) ijper.org | Shift in ¹H NMR signals upon complexation mdpi.com | Stable up to specific temperatures, followed by degradation ijper.org |

| Cu(II) | Square Planar ijper.orgsciencepublishinggroup.com | 40-62 (Non-electrolytic) ijper.org | Characteristic d-d transitions in UV-Vis spectra sciencepublishinggroup.com | Complete decomposition at elevated temperatures (~620°C) ijper.org |

| Zn(II) | Square Planar ijper.org | 40-62 (Non-electrolytic) ijper.org | Confirmation of M-N and M-O bonds via far-IR | Residue corresponds to metal oxide |

Data compiled from studies on analogous ligand systems. ijper.orgsciencepublishinggroup.commdpi.com

Spectroscopic techniques are fundamental to understanding the nature of the metal-ligand bond. In FT-IR spectroscopy, a shift in the vibrational frequencies of the C=N, C=O, or thiazole ring bands upon complexation confirms the involvement of these groups in coordination with the metal ion. ijper.orgmdpi.com ¹H NMR spectroscopy can also show a downfield shift of proton signals near the coordination sites, further evidencing the metal-ligand interaction. mdpi.com

UV-Visible spectroscopy provides insights into the electronic properties and geometry of the complexes. The spectra typically show bands corresponding to π-π* and n-π* transitions within the ligand, as well as d-d electronic transitions for transition metal complexes, which are indicative of the coordination geometry. sciencepublishinggroup.com

Theoretical investigations using methods like Density Functional Theory (DFT) complement experimental data. mdpi.com These computational studies can model the geometric parameters of the complexes, simulate spectroscopic results, and provide a deeper understanding of the electronic structure and the nature of the frontier molecular orbitals (HOMO and LUMO). mdpi.com Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are advanced theoretical tools used to explore the characteristics of the metal-ligand bonds, distinguishing between covalent and electrostatic interactions. mdpi.comiaea.org

Integration into Polymeric Structures and Advanced Functional Materials

The this compound structure can be incorporated into polymers to create materials with tailored properties and functionalities. This is typically achieved by first functionalizing the core molecule to introduce a polymerizable group, such as a methacrylate (B99206) or acrylamide (B121943) moiety.

Monomers containing thiazole and phthalimide groups can undergo free-radical polymerization to form homopolymers or be copolymerized with other vinyl monomers to produce copolymers. researchgate.netresearchgate.net The polymerization is commonly carried out in a solvent like DMF or DMSO at elevated temperatures (e.g., 70-80°C) using an initiator such as 2,2'-azobisisobutyronitrile (AIBN). researchgate.netvot.pl

The composition of the resulting copolymers can be determined using spectroscopic methods or elemental analysis (e.g., sulfur analysis for the thiazole unit). researchgate.netvot.pl A key aspect of copolymerization is the determination of monomer reactivity ratios (r₁ and r₂), which describe the relative tendency of a growing polymer chain to add a monomer of the same type versus the other comonomer. researchgate.net These ratios are calculated using methods such as Fineman-Ross and Kelen-Tüdös. researchgate.netvot.pl The values of r₁ and r₂ dictate the microstructure and sequence distribution of the monomer units within the copolymer chain, indicating whether the arrangement is random, alternating, or blocky. vot.pl

Table 2: Monomer Reactivity Ratios for Copolymers with Related Monomers This table presents data from analogous systems to illustrate the concept.

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (M₁) | r₂ (M₂) | Copolymer Type Indicated |

| N-(2-thiazolyl)methacrylamide (TMA) | Methyl Methacrylate (MMA) | 0.59 | 2.72 | Random/Blocky (favors MMA) researchgate.net |

| N-(2-thiazolyl)methacrylamide (TMA) | Styrene (St) | 0.39 | 0.90 | Random researchgate.net |

| 2-(N-phthalimido) ethyl methacrylate (NPEMA) | p-acetamidophenyl methacrylate (PAPMA) | 0.90 | 1.09 | Ideal/Random |

| 2-benzothiazolyl acrylamide (BTA) | α-methylstyrene (MSt) | 0.197 | 0.230 | Alternating vot.pl |

Data from referenced studies on similar monomer systems. researchgate.netvot.pl

Polymers containing specific functional groups can be designed as "smart" materials that respond to external stimuli, such as light. mdpi.com Photo-triggered release systems utilize light to induce a change in the polymer structure, leading to the release of an encapsulated molecule. nih.govnih.gov This can be achieved by incorporating a photo-cleavable linker into the polymer backbone or as a pendant group. frontiersin.org

While direct examples using this compound are not prevalent, moieties such as o-nitrobenzyl or coumarin (B35378) are commonly used as photo-cleavable units. frontiersin.orgmdpi.com Upon irradiation with light of a specific wavelength (often UV or NIR), these groups undergo a photochemical reaction that breaks a covalent bond, causing either the release of a tethered drug or the dissociation of the polymer structure (e.g., a micelle or polymersome), thereby releasing its cargo. nih.govmdpi.com The phthalimide group itself, or the thiazole ring, could potentially be modified to act as a photosensitive trigger or be part of a larger photoresponsive system, enabling the development of functional polymers for controlled release applications. mdpi.comnih.gov Light offers precise spatiotemporal control over the release process, which is highly desirable in fields like drug delivery. nih.gov

Supramolecular Assemblies and Non-Covalent Interactions Involving this compound Units

The planar, aromatic structure of the phthalimide group and the heteroaromatic nature of the thiazole ring make this compound an excellent building block for constructing supramolecular assemblies. These assemblies are held together by a variety of non-covalent interactions.

The phthalimide moiety has a strong propensity to engage in π-π stacking interactions, where the electron-rich aromatic rings of adjacent molecules overlap. nih.gov These interactions lead to the formation of extended, ordered structures in the solid state, with typical interplanar distances of 3.4 to 3.7 Å. nih.gov Additionally, the carbonyl groups of the phthalimide can participate in dipole-dipole interactions and form hydrogen bonds with suitable donor molecules. nih.gov

The thiazole ring can also participate in π-stacking and can form hydrogen bonds through its nitrogen atom. The interplay of these various non-covalent forces—including π-π stacking, hydrogen bonding, and van der Waals forces—can direct the self-assembly of this compound molecules into well-defined one-, two-, or three-dimensional architectures. nih.govnih.gov Furthermore, the adamantane (B196018) moiety, if attached to the phthalimide core, is known to form strong and directional supramolecular inclusion complexes with host molecules like cyclodextrins, demonstrating the potential for creating complex host-guest systems. mdpi.com

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing N-(2-Thiazolyl)phthalimide, and how can reaction conditions be optimized?

- Methodological Answer : N-Substituted phthalimides are typically synthesized via nucleophilic substitution or coupling reactions. For thiazole-containing derivatives, a two-step approach is recommended:

Phthalimide activation : React phthalic anhydride with 2-aminothiazole under inert conditions (N₂ atmosphere) to form the phthalimide-thiazole backbone. Use solvents like THF or DMF at 60–80°C for 24–72 hours, as demonstrated in similar N-substituted phthalimide syntheses .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product. Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .

- Key Considerations : Optimize equivalents of 2-aminothiazole (1.2–1.5 molar ratios) to minimize byproducts like unreacted phthalic anhydride.

Q. How can spectroscopic techniques (NMR, FT-IR, X-ray crystallography) be applied to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the thiazole ring protons (δ 7.5–8.5 ppm for aromatic protons) and phthalimide carbonyl carbons (δ 165–170 ppm). Compare with databases for N-substituted phthalimides .

- FT-IR : Confirm carbonyl stretches (C=O) at 1700–1750 cm⁻¹ and C-S bonds (thiazole) at 650–750 cm⁻¹ .

- X-ray Crystallography : Grow single crystals via slow evaporation in DCM/hexane. Solve structures using direct methods (e.g., SHELX) to resolve bond angles and confirm regiochemistry .

Q. What solvent systems are optimal for studying the solubility and stability of this compound?

- Methodological Answer :

- Solubility : Test in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM, chloroform). Avoid aqueous buffers due to potential hydrolysis of the phthalimide ring .

- Stability : Conduct accelerated degradation studies under UV light (λ = 254 nm) and varying pH (1–13). Monitor decomposition via HPLC-MS to identify degradation products (e.g., phthalic acid derivatives) .

Advanced Research Questions

Q. How can reaction kinetics and mechanistic studies elucidate the role of this compound in catalytic or inhibitory processes?

- Methodological Answer :

- Kinetic Analysis : Use stopped-flow spectroscopy or in situ NMR to track intermediates in reactions where this compound acts as a catalyst or inhibitor. For example, study its interaction with thiol-containing biomolecules via pseudo-first-order kinetics .

- Mechanistic Probes : Isotope labeling (e.g., deuterated solvents or ¹⁵N-labeled thiazole) can reveal proton transfer pathways. Computational modeling (DFT) may further validate transition states .

Q. What strategies can resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify the thiazole substituents (e.g., halogenation, alkylation) and correlate changes with bioassay results (e.g., antimicrobial IC₅₀). Use multivariate analysis to identify key functional groups .

- Data Validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature) and cross-validate using orthogonal techniques (e.g., SPR vs. fluorescence polarization) .

Q. How can this compound be integrated into multicomponent reactions for generating molecular hybrids with enhanced bioactivity?

- Methodological Answer :

- Click Chemistry : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the phthalimide-thiazole core with triazole or imidazole motifs. Optimize catalyst loading (CuI, 5–10 mol%) and reaction time (12–24 h) .

- Hybrid Synthesis : Combine with peptide fragments via amide coupling (EDC/HOBt) to create protease-resistant drug candidates. Confirm hybrid integrity via HRMS and circular dichroism (CD) .

Q. What computational tools are effective for predicting the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. Compare with experimental redox potentials (cyclic voltammetry) .

- Molecular Docking : Dock this compound into protein targets (e.g., kinases) using AutoDock Vina. Validate binding poses with MD simulations (NAMD) .

Methodological Notes

- Contradictory Data Handling : Discrepancies in biological activity may arise from impurities (>95% purity required) or solvent effects. Always characterize batches via elemental analysis and DSC .

- Advanced Synthesis : For enantioselective synthesis, employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (BINOL-derived ligands) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.